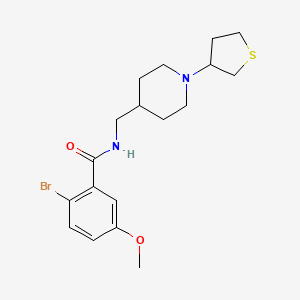![molecular formula C19H18F3N3O2S2 B2494854 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1252905-73-9](/img/structure/B2494854.png)
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of molecules that exhibit significant interest due to their diverse chemical and physical properties, which are crucial for various applications in the fields of pharmaceuticals and materials science. These molecules are characterized by the presence of a thieno[3,2-d]pyrimidin ring, known for its biological activity and potential therapeutic applications.
Synthesis Analysis
The synthesis of related thieno[3,2-d]pyrimidin derivatives typically involves multiple steps, starting from basic building blocks to achieve the desired complex structures. For instance, reactions of 2-chloro-N-(3-oxoalkenyl)acetamides with heterocyclic thiones led to the formation of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides, which were then converted into pyridin-2(1H)-ones through the action of bases, demonstrating the versatility and complexity of synthetic routes employed for these compounds (Savchenko et al., 2020).
Molecular Structure Analysis
The crystal structure of related compounds revealed that they exhibit a folded conformation about the methylene C atom of the thioacetamide bridge, with the pyrimidine ring inclined to the benzene ring by specific degrees, indicating intramolecular hydrogen bonding stabilizing the conformation (Subasri et al., 2016). Such structural insights are crucial for understanding the interaction of these molecules with biological targets.
Applications De Recherche Scientifique
Molecular Structure and Conformation
Research has delved into the crystal structures of compounds with similarities to the chemical , providing insights into their molecular conformations. For instance, studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides revealed that these compounds exhibit a folded conformation about the methylene C atom of the thioacetamide bridge. This folding results in the pyrimidine ring being inclined to the benzene ring at specific angles, which is stabilized by intramolecular hydrogen bonding. Such structural insights are crucial for understanding the chemical's behavior and potential interactions in biological systems (Subasri et al., 2016) (Subasri et al., 2017).
Synthesis and Derivatives
Another aspect of the research focuses on the synthesis and evaluation of derivatives of thieno[3,2-d]pyrimidine, which is a core structure in the chemical of interest. Studies have shown that these derivatives can be synthesized through various reactions, leading to compounds with potential biological activities. For example, the synthesis of thieno[2,3-b]pyridine derivatives from 3-oxo-N-{4-[(pyrimidin-2-ylamino)sulfonyl]phenyl}butanamide demonstrates the versatility of thieno[3,2-d]pyrimidine derivatives in generating a wide range of biologically active compounds (Harb et al., 2006).
Antimicrobial and Antitumor Activities
There's also significant interest in the antimicrobial and antitumor activities of thieno[3,2-d]pyrimidine derivatives. Research has shown that certain derivatives exhibit potent anticancer activity against various human cancer cell lines, including breast, cervical, and colonic carcinoma cells. This highlights the potential therapeutic applications of these compounds in oncology (Hafez & El-Gazzar, 2017).
Molecular Interactions and Docking Studies
Further research has explored the molecular interactions and docking studies of related compounds, providing insights into their potential as antiviral agents, particularly against targets like SARS-CoV-2. These studies involve quantum chemical insights, spectroscopic analysis, and evaluation of drug-likeness properties, which are crucial for the development of new pharmaceuticals (Mary et al., 2020).
Propriétés
IUPAC Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2S2/c1-2-3-9-25-17(27)16-14(8-10-28-16)24-18(25)29-11-15(26)23-13-6-4-12(5-7-13)19(20,21)22/h4-8,10H,2-3,9,11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBZQTSQEAFEFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

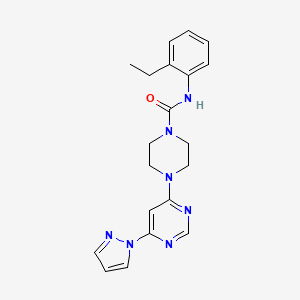
![4-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]morpholine](/img/structure/B2494772.png)
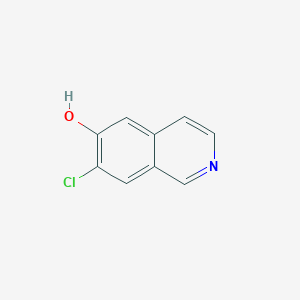
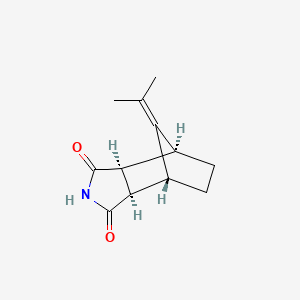
![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2494777.png)
![4-methyl-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2494778.png)
![2-ethoxy-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2494781.png)
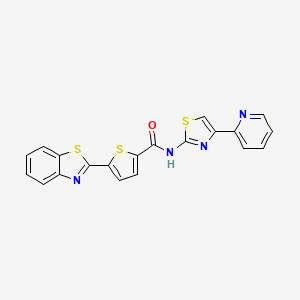
![5-Bromo-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]pyridine-3-carboxamide](/img/structure/B2494786.png)
![1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine](/img/structure/B2494787.png)
![2-({1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl}methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2494790.png)
![N-(4-chlorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2494791.png)
![3-oxo-N-(pyridin-2-ylmethyl)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2494792.png)
